molecular formula C9H12N2O3 B8646400 methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate CAS No. 849805-26-1

methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate

Cat. No.: B8646400
CAS No.: 849805-26-1
M. Wt: 196.20 g/mol
InChI Key: DDKQJIIOOPBFCO-UHFFFAOYSA-N
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Description

methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H12N2O3 It is a derivative of nicotinic acid, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate can be achieved through several methods. One common approach involves the esterification of 2-Amino-6-methoxymethyl-nicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which offers mild reaction conditions and good yields .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-methoxy-nicotinic acid methyl ester: Similar structure but with different substitution patterns.

    Methyl nicotinate: A methyl ester of nicotinic acid with different functional groups.

Uniqueness

methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

849805-26-1

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-amino-6-(methoxymethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-13-5-6-3-4-7(8(10)11-6)9(12)14-2/h3-4H,5H2,1-2H3,(H2,10,11)

InChI Key

DDKQJIIOOPBFCO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=C(C=C1)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-6-chloro-nicotinic acid methyl ester (1.4 g, 7.6 mmol) described in Manufacturing Example 26-1-2, tributyl-methoxymethyl-stannane (3.1 g, 9.1 mmol) described in Manufacturing Example 26-1-3, tetrakis(triphenylphosphine)palladium (440 mg, 0.38 mmol) and N-methylpyrrolidinone (20 mL) was stirred for 3.5 hours at 130° C. The reaction mixture was cooled to room temperature, and aqueous potassium fluoride solution and ethyl acetate were added to the reaction mixture, which was then filtered through a Celite pad. The organic layer was separated and washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:2) to obtain the title compound (0.93 g, 63%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
440 mg
Type
catalyst
Reaction Step Five
Yield
63%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-6-chloro-nicotinic acid methyl ester (1.4 g, 7.6 mmol) described in Production Example 4-1-2, tributyl methoxymethyl stannane (3.1 g, 9.1 mmol) described in Production Example 4-1-3, tetrakis(triphenylphosphine) palladium (440 mg, 0.38 mmol) and N-methylpyrrolidinone (20 mL) was stirred for 3.5 hours at 130° C. The reaction mixture was allowed to cool on standing followed by the addition of aqueous potassium fluoride solution while cooling with ice and filtering through Celite. After washing the organic layer with sat. NaCl, the organic layer was distilled under a reduced pressure. The residue was purified by silica gel column chromatography (heptane/ethyl acetate=2/1) to obtain the title compound (0.93 g, 4.7 mmol, 63%) as a pale brown oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
440 mg
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
63%

Synthesis routes and methods III

Procedure details

A mixture of 2-amino-6-chloro-nicotinic acid methyl ester (1.4 g) described in Manufacturing Example 11-2, tributyl-methoxymethyl-tin (3.1 g) described in Manufacturing Example 11-3-1, tetrakis(triphenylphosphine)palladium(0) (440 mg), and NMP (20 mL) was stirred for 3.5 hours at 130° C. The reaction solution was allowed to cool, an aqueous potassium fluoride solution and ethyl acetate were added thereto under ice cooling, after which the reaction mixture was filtered through Celite. The organic layer was washed with saturated brine, after which the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the titled compound (0.93 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
440 mg
Type
catalyst
Reaction Step Five

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